molecular formula C6H11BN2O3 B2808233 (1-(2-Methoxyethyl)-1H-pyrazol-4-yl)boronic acid CAS No. 847818-59-1

(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)boronic acid

Cat. No.: B2808233
CAS No.: 847818-59-1
M. Wt: 169.98
InChI Key: JNFNGIRRDWRDBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry and biology. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a 2-methoxyethyl group. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Methoxyethyl)-1H-pyrazol-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 2-methoxyethylhydrazine with an appropriate diketone to form the pyrazole ring. This intermediate is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Nucleophiles/Electrophiles: For substitution reactions on the pyrazole ring.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols/Ketones: Formed through oxidation of the boronic acid group.

    Substituted Pyrazoles: Formed through substitution reactions.

Scientific Research Applications

(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-(2-Methoxyethyl)-1H-pyrazol-4-yl)boronic acid depends on its specific application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the pyrazole ring and the 2-methoxyethyl group, which confer distinct reactivity and properties compared to other boronic acids. This uniqueness makes it a valuable reagent in synthetic chemistry and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

[1-(2-methoxyethyl)pyrazol-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BN2O3/c1-12-3-2-9-5-6(4-8-9)7(10)11/h4-5,10-11H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFNGIRRDWRDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)CCOC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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